molecular formula C17H16N2O B2484410 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881042-12-2

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2484410
CAS No.: 881042-12-2
M. Wt: 264.328
InChI Key: AAFNQOYDMBXGPX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 3,4-dimethylphenyl group and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and catalysts such as iron (Fe) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine core is known to engage in hydrogen bonding and π-π stacking interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but lacks the 8-methyl group.

    2-(3,4-Dimethylphenyl)-imidazo[1,2-a]pyridine: Lacks the formyl group at the 3-position.

Uniqueness

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the 8-methyl and 3-formyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to participate in specific interactions and reactions, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-6-7-14(9-13(11)3)16-15(10-20)19-8-4-5-12(2)17(19)18-16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFNQOYDMBXGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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